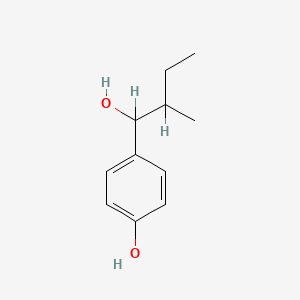

alpha-sec-Butyl-4-hydroxybenzyl alcohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Alpha-sec-Butyl-4-hydroxybenzyl alcohol, also known as this compound, is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Neuroprotective Effects

Alpha-sec-butyl-4-hydroxybenzyl alcohol has been studied for its ability to cross the blood-brain barrier effectively, making it a candidate for neuroprotective therapies. Research indicates that this compound exhibits sedative effects and enhances the distribution of radioactivity in the brain when administered intravenously in animal models. Specifically, studies show a significant increase in radioactivity within brain tissues shortly after administration, suggesting rapid uptake and potential therapeutic benefits in neurodegenerative conditions .

1.2 Antioxidant Properties

The compound has demonstrated notable antioxidant activities, particularly through the activation of nuclear factor erythroid 2-related factor 2 (Nrf2) pathways in astrocytes. This activation leads to the induction of heme oxygenase-1 (HO-1), which plays a critical role in cellular defense mechanisms against oxidative stress. In vitro studies on C6 glioma cells have shown that pre-treatment with this compound significantly enhances cell viability under oxidative stress conditions induced by hydrogen peroxide . This suggests potential applications in treating conditions characterized by oxidative damage, such as stroke or neurodegenerative diseases.

Chemical Synthesis and Derivatives

2.1 Synthesis of Hydroxyphenylacetonitriles

this compound serves as an important precursor in the synthesis of hydroxyphenylacetonitriles. This process involves the reaction of hydroxybenzyl alcohols with hydrogen cyanide, yielding high-purity products that can be used as intermediates in pharmaceuticals . The efficiency of this synthesis highlights the compound's utility in organic chemistry and pharmaceutical manufacturing.

2.2 Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives synthesized from this compound. These derivatives have shown varying levels of effectiveness against bacterial strains, indicating potential applications in developing new antimicrobial agents .

Case Study 1: Neuroprotection in Stroke Models

In a controlled study involving middle cerebral artery occlusion (MCAO) models, this compound was administered to assess its neuroprotective effects post-ischemia. Results indicated a significant reduction in neuronal death and improved functional recovery compared to control groups, demonstrating its potential as a therapeutic agent for stroke patients .

Case Study 2: Antioxidant Efficacy

A series of experiments conducted on C6 glioma cells revealed that this compound not only increased cell viability but also modulated key signaling pathways associated with oxidative stress response. The findings suggest that this compound could be pivotal in developing treatments aimed at enhancing astrocyte function to protect neurons from ischemic injury .

Eigenschaften

CAS-Nummer |

90996-10-4 |

|---|---|

Molekularformel |

C11H16O2 |

Molekulargewicht |

180.24 g/mol |

IUPAC-Name |

4-(1-hydroxy-2-methylbutyl)phenol |

InChI |

InChI=1S/C11H16O2/c1-3-8(2)11(13)9-4-6-10(12)7-5-9/h4-8,11-13H,3H2,1-2H3 |

InChI-Schlüssel |

CBXCHJJTIOEINN-UHFFFAOYSA-N |

SMILES |

CCC(C)C(C1=CC=C(C=C1)O)O |

Kanonische SMILES |

CCC(C)C(C1=CC=C(C=C1)O)O |

Synonyme |

4-HMPBM 4-hydroxy-alpha-(1-methylpropyl)benzenemethanol alpha-2-butyl-hydroxybenzylalcohol alpha-sec-butyl-4-hydroxybenzyl alcohol alpha-sec-butyl-p-hydroxybenzyl alcohol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.